1-[(tert-Butoxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid 1-[(tert-Butoxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17725110
InChI: InChI=1S/C17H31N3O4/c1-5-18-6-8-19(9-7-18)14-10-13(15(21)22)11-20(12-14)16(23)24-17(2,3)4/h13-14H,5-12H2,1-4H3,(H,21,22)
SMILES:
Molecular Formula: C17H31N3O4
Molecular Weight: 341.4 g/mol

1-[(tert-Butoxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC17725110

Molecular Formula: C17H31N3O4

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(tert-Butoxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid -

Specification

Molecular Formula C17H31N3O4
Molecular Weight 341.4 g/mol
IUPAC Name 5-(4-ethylpiperazin-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Standard InChI InChI=1S/C17H31N3O4/c1-5-18-6-8-19(9-7-18)14-10-13(15(21)22)11-20(12-14)16(23)24-17(2,3)4/h13-14H,5-12H2,1-4H3,(H,21,22)
Standard InChI Key ULEPMJRNHPNDFF-UHFFFAOYSA-N
Canonical SMILES CCN1CCN(CC1)C2CC(CN(C2)C(=O)OC(C)(C)C)C(=O)O

Introduction

1-[(tert-Butoxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid is a complex organic compound that incorporates both piperidine and piperazine rings, along with a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in pharmaceutical chemistry due to its potential as an intermediate in the synthesis of bioactive molecules.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of a piperidine derivative with a piperazine derivative, followed by the introduction of the Boc protecting group. The Boc group is commonly used in organic synthesis to protect amino groups during reactions.

Synthetic Steps:

  • Piperidine Derivative Preparation: The initial step involves preparing a suitable piperidine derivative, often through a multi-step synthesis involving ring formation or modification.

  • Piperazine Attachment: The piperazine ring is then attached to the piperidine ring, typically through a nucleophilic substitution reaction.

  • Boc Protection: The amino group on the piperidine is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in a suitable solvent.

Applications:

  • Pharmaceutical Intermediates: Compounds like 1-[(tert-Butoxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid are often used as intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological or cardiovascular diseases.

  • Research Tools: They can serve as building blocks for more complex molecules used in biological studies.

Safety and Handling

Handling of this compound requires standard laboratory precautions, including the use of gloves, goggles, and working in a well-ventilated area. The compound should be stored in a cool, dry place away from incompatible substances.

Safety InformationDescription
Hazard StatementsNot explicitly listed, but typical for organic compounds with potential irritation hazards.
Precautionary StatementsUse protective equipment and avoid inhalation of dust or fumes.
Storage ConditionsCool, dry place.

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